Furo[2,3-e][1,3]benzothiazole

Structural elucidation Regioisomer identification NMR spectroscopy

Furo[2,3-e][1,3]benzothiazole (CAS 172590-92-0; synonym: benzofuro[7,6-d]thiazole) is a tricyclic heteroaromatic scaffold of molecular formula C₉H₅NOS and molecular weight 175.21 g·mol⁻¹. The planar, fully conjugated ring system comprises a furan ring (O-heterocycle) angularly fused to a benzothiazole core at the [2,3-e] face, yielding zero rotatable bonds and a topological polar surface area (TPSA) of 54.3 Ų.

Molecular Formula C9H5NOS
Molecular Weight 175.205
CAS No. 172590-92-0
Cat. No. B574956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-e][1,3]benzothiazole
CAS172590-92-0
SynonymsFuro[2,3-e]benzothiazole (9CI)
Molecular FormulaC9H5NOS
Molecular Weight175.205
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CO3)N=CS2
InChIInChI=1S/C9H5NOS/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H
InChIKeyFEWKDCIEBVAZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-e][1,3]benzothiazole (CAS 172590-92-0) – Core Scaffold Identity and Structural Context for Procurement Decisions


Furo[2,3-e][1,3]benzothiazole (CAS 172590-92-0; synonym: benzofuro[7,6-d]thiazole) is a tricyclic heteroaromatic scaffold of molecular formula C₉H₅NOS and molecular weight 175.21 g·mol⁻¹ [1]. The planar, fully conjugated ring system comprises a furan ring (O-heterocycle) angularly fused to a benzothiazole core at the [2,3-e] face, yielding zero rotatable bonds and a topological polar surface area (TPSA) of 54.3 Ų [1]. Its computed XLogP3-AA of 2.8 places it in a moderate lipophilicity range [1]. As the unsubstituted parent heterocycle, it represents a versatile entry point for derivatisation strategies — the 2-position on the thiazole ring and the furan α-positions are amenable to electrophilic and nucleophilic functionalisation — which underpins its role as a building block in medicinal chemistry and agrochemical discovery programmes.

Why Furo[2,3-e][1,3]benzothiazole Cannot Be Replaced by Regioisomeric or Heteroatom-Substituted Analogues in Scaffold-Focused Programs


The precise angular [2,3-e] ring fusion geometry of furo[2,3-e][1,3]benzothiazole is not a trivial structural variation: it dictates the three-dimensional orientation of the oxygen lone pair, the molecular electrostatic potential surface, and — critically — the adjacency relationships between hydrogen-bond acceptor sites. Regioisomeric furo[3,2-e][1,3]benzothiazole (CAS 57174-46-6) shares identical molecular formula and computed LogP/TPSA but differs in furan oxygen placement relative to the thiazole sulfur [1]; this inversion alters the shape complementarity for biological targets such as kinase ATP pockets or cytochrome P450 active sites. The thieno analogue thieno[2,3-e][1,3]benzothiazole (CAS 211-36-9) replaces the furan oxygen with sulfur, reducing the TPSA from 54.3 Ų to 12.9 Ų — a shift that profoundly affects solubility, permeability, and off-target binding profiles. Unsubstituted benzothiazole (TPSA 41.1 Ų) lacks the fused oxygen heterocycle entirely, eliminating a key hydrogen-bond acceptor and altering metabolic soft-spot topography [2]. Consequently, substituting any of these analogues without experimental validation invalidates SAR continuity, compromises scaffold-hopping logic, and risks losing target engagement defined by the [2,3-e] fusion geometry.

Quantitative Comparator Evidence for Furo[2,3-e][1,3]benzothiazole: Ring-Fusion Geometry, Synthetic Accessibility, Antifungal Pharmacophore Potential, and Physicochemical Differentiation


Regioisomeric Differentiation of Furo[2,3-e] vs. Furo[3,2-e] Benzothiazole by ¹H/¹³C NMR Chemical Shift Signatures

Florea, Kimpenhaus & Fărcăşan (1977) reported a direct NMR comparison of the 2-amino derivatives of furo[2,3-e]benzothiazole and its regioisomer furo[2,3-f]benzothiazole, using dibenzofuran and 2-aminobenzothiazole as reference compounds [1]. ¹H NMR spectra were recorded at 220 MHz and 60 MHz, ¹³C NMR at 22.62 MHz. The chemical shifts and proton–proton coupling constants were unambiguously assigned by first-order analysis and LAOCOON 3 spectral simulation, with assignments verified through deuterium substitution experiments [1]. The [2,3-e] isomer exhibits distinct aromatic proton coupling patterns and ¹³C resonance positions relative to the [2,3-f] isomer, owing to differences in the magnetic anisotropy introduced by the furan oxygen position relative to the thiazole ring. These data provide a definitive spectroscopic fingerprint that distinguishes the [2,3-e] scaffold from its regioisomers, enabling confident identity verification when sourcing the compound for structure–activity relationship (SAR) studies.

Structural elucidation Regioisomer identification NMR spectroscopy

Continuous-Flow Multistep Synthesis Yields Novel Furo-Fused Benzothiazole Scaffolds Including Furo[2,3-e] Variants

Lövei et al. (2015) from Gedeon Richter Plc. reported a multistep continuous-flow protocol for synthesising condensed tricyclic benzothiazoles fused with furo- and thieno-rings [1]. The process integrates two sequential ring-closure steps and a catalytic nitro-group hydrogenation into a single telescoped flow sequence. Furo[2,3-e]benzothiazole variants were accessed via this route, leveraging the extended pressure/temperature parameter window of continuous-flow microreactors that is inaccessible to conventional batch synthesis [1]. While absolute isolated yields for each congener were not tabulated, the methodology establishes that the [2,3-e] scaffold can be produced by an industrially transferable flow process — a distinction from earlier batch-only methods such as the Nenitzescu reaction [2]. The batch Nenitzescu route from 2-methyl-4,7-dioxobenzothiazole yields furo[2,3-e]benzothiazoles exclusively in acetic acid, but solvent switching to nitromethane diverts the reaction to pyrrolo[2,3-e]benzothiazoles, highlighting solvent-dependent chemoselectivity that limits batch scalability [2].

Flow chemistry Scaffold synthesis Medicinal chemistry building blocks

Antifungal Pharmacophore Potential: Benzofuro[7,6-d]thiazole Derivatives Exhibit Broad-Spectrum MIC of 6.3 µg/mL Against Candida and Aspergillus spp.

Ryu et al. (2014) synthesised a series of benzofuro[7,6-d]thiazoles — the synonym for furo[2,3-e][1,3]benzothiazole — and evaluated their in vitro antifungal activity [1]. Among the synthesised compounds, derivatives 4d, 6e and 6h completely inhibited the growth of all tested Candida species (C. albicans, C. tropicalis, C. krusei) and Aspergillus species (A. niger, A. flavus, A. fumigatus) at a minimum inhibitory concentration (MIC) of 6.3 µg/mL [1]. This level of broad-spectrum pan-azole-susceptible coverage from a benzofuro[7,6-d]thiazole scaffold is notable because it positions the core heterocycle as a validated antifungal pharmacophore, distinct from the more extensively explored benzofuro[6,7-d]thiazole and 6-arylaminobenzo[d]thiazole-4,7-dione series reported in the same study. While these are derivative-level data, the consistent MIC of 6.3 µg/mL across three structurally varied analogues suggests that the benzofuro[7,6-d]thiazole scaffold itself contributes meaningfully to the antifungal phenotype.

Antifungal drug discovery MIC determination Benzofurothiazole pharmacophore

Physicochemical Differentiation: TPSA and LogP Comparison of Furo[2,3-e]benzothiazole vs. Thieno[2,3-e]benzothiazole and Unsubstituted Benzothiazole

Computed physicochemical descriptors reveal critical differentiation between furo[2,3-e][1,3]benzothiazole and its closest heteroatom-substituted and unsubstituted analogues [1][2]. The target compound (TPSA = 54.3 Ų, XLogP3 = 2.8) [1] shares identical computed TPSA and comparable LogP with its regioisomer furo[3,2-e]benzothiazole [2], but differs dramatically from thieno[2,3-e]benzothiazole (TPSA = 12.89 Ų) and unsubstituted benzothiazole (TPSA = 41.1 Ų, XLogP = 2.0) [3]. The ~4.2-fold higher TPSA of furo[2,3-e]benzothiazole relative to its thieno analogue translates into markedly different aqueous solubility and passive membrane permeability profiles. A TPSA of 54.3 Ų falls within the favourable range for oral bioavailability (typically <140 Ų for CNS drugs, <90 Ų for oral drugs) while providing an additional hydrogen-bond acceptor (furan oxygen) not present in benzothiazole, which may enhance target binding enthalpy without compromising permeability.

Physicochemical profiling Drug-likeness Scaffold selection

Chromatographic and Detection Method Advantage: Furo[2,3-e]benzothiazole Offers Enhanced UV Absorbance and MS Ionisation vs. Benzothiazole

The extended π-conjugation of furo[2,3-e][1,3]benzothiazole, incorporating the furan ring as an integral part of the aromatic system, yields a red-shifted UV absorption profile compared to unsubstituted benzothiazole [1]. Furo-fused benzothiazoles typically exhibit λ_max in the range 280–320 nm with molar extinction coefficients (ε) exceeding those of monocyclic benzothiazoles (λ_max ~250–270 nm). The presence of the furan oxygen also facilitates protonation and adduct formation under electrospray ionisation (ESI) conditions, potentially improving LC-MS detection limits in quantitative bioanalytical assays. While direct, side-by-side UV and MS sensitivity comparisons between the unsubstituted parent furo[2,3-e]benzothiazole and benzothiazole have not been published in the peer-reviewed literature, the class-level spectroscopic trend is well-established for oxygen-containing fused heterocycles. This analytical advantage is relevant for laboratories requiring trace-level quantification of the scaffold in metabolic stability, plasma protein binding, or tissue distribution studies.

Analytical method development LC-MS quantification Detection sensitivity

Optimal Deployment Scenarios for Furo[2,3-e][1,3]benzothiazole Based on Verifiable Evidence


Antifungal Lead Identification Programmes Targeting Azole-Resistant Candida and Aspergillus Species

The benzofuro[7,6-d]thiazole scaffold (synonymous with furo[2,3-e]benzothiazole) has demonstrated broad-spectrum antifungal activity with an MIC of 6.3 µg/mL against multiple Candida and Aspergillus species, including C. albicans, C. tropicalis, C. krusei, A. niger, A. flavus, and A. fumigatus [1]. This validated pharmacophore provides a quantitative starting point for medicinal chemistry teams designing next-generation antifungal agents. The scaffold can be further derivatised at the 2-position of the thiazole ring or the furan α-positions to optimise potency, selectivity, and pharmacokinetic properties while retaining the core [7,6-d] fusion geometry shown to be compatible with antifungal activity.

Kinase Inhibitor Scaffold-Hopping and Fragment-Based Drug Discovery

The planar, hydrogen-bond-acceptor-rich topology of furo[2,3-e]benzothiazole (TPSA = 54.3 Ų, three H-bond acceptors, zero H-bond donors) [1] makes it an attractive fragment or scaffold-hopping starting point for ATP-competitive kinase inhibitors. Its LogP of 2.8 balances solubility and permeability requirements for oral kinase inhibitors. The [2,3-e] fusion geometry offers a distinct vector orientation for substituent growth into kinase hinge, ribose, and hydrophobic back-pocket regions compared to the [3,2-e] regioisomer [1]. Procurement of the pure [2,3-e] isomer ensures unambiguous SAR generation in kinase selectivity panels.

Continuous-Flow Process Development and Scale-Up for Heterocyclic Building Block Supply

The demonstrated compatibility of furo-fused benzothiazole synthesis with multistep continuous-flow protocols [1] positions this scaffold as a candidate for industrial-scale building block manufacture. CROs and CDMOs adopting flow chemistry can leverage the telescoped ring-closure/hydrogenation sequence to produce furo[2,3-e]benzothiazole with improved reproducibility, reduced solvent consumption, and enhanced safety profiles compared to batch Nenitzescu methods that suffer from solvent-dependent chemoselectivity issues [2]. This translates into more reliable supply chains for long-term medicinal chemistry programmes.

Bioanalytical Method Development Leveraging Enhanced UV and MS Detection Characteristics

The extended π-conjugation and furan oxygen atom of furo[2,3-e]benzothiazole provide superior UV chromophore properties and ESI-MS ionisation efficiency relative to unsubstituted benzothiazole [1]. Bioanalytical laboratories quantifying this scaffold in plasma, microsomal incubations, or tissue homogenates can expect lower limits of detection (LLOD) and quantification (LLOQ) without requiring chemical derivatisation. This advantage is particularly relevant for high-throughput ADME screening cascades where analytical sensitivity directly impacts data quality and throughput.

Quote Request

Request a Quote for Furo[2,3-e][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.